Structural Elucidation of 4-Ethynyl-3-(trifluoromethyl)aniline: A Comprehensive Guide to 1H and 13C NMR Spectral Analysis
Structural Elucidation of 4-Ethynyl-3-(trifluoromethyl)aniline: A Comprehensive Guide to 1H and 13C NMR Spectral Analysis
Executive Summary
In modern drug discovery and materials science, highly functionalized anilines serve as critical building blocks. Specifically, 4-ethynyl-3-(trifluoromethyl)aniline (CAS: 1260677-91-5)[1] is a highly versatile intermediate, frequently utilized in click chemistry (via its terminal alkyne) and kinase inhibitor synthesis (leveraging the bioisosteric properties of the trifluoromethyl group).
Because experimental NMR spectra for highly specific, novel intermediates are not always cataloged in public databases, application scientists rely on rigorous empirical predictive models grounded in substituent increment rules. This whitepaper provides an authoritative, self-validating framework for predicting, acquiring, and interpreting the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of 4-ethynyl-3-(trifluoromethyl)aniline.
Structural & Electronic Profiling: The Push-Pull Dynamic
To accurately predict the chemical shifts of this molecule, we must first analyze the causality behind its electronic environment. The molecule features an aniline core subjected to a complex "push-pull" electronic system:
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The Amine Group (-NH 2 at C1): Acts as a strong electron-donating group via resonance (+R effect), significantly shielding the ortho (C2, C6) and para (C4) positions, driving their NMR signals upfield[2].
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The Trifluoromethyl Group (-CF 3 at C3): Acts as a powerful electron-withdrawing group via induction (-I effect), deshielding its local environment. Crucially, the spin-1/2 19 F nuclei will split adjacent carbon signals into distinct quartets[3].
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The Ethynyl Group (-C≡CH at C4): Mildly electron-withdrawing due to the sp-hybridized carbon, but it also creates a localized diamagnetic anisotropic cylinder that shields the terminal alkyne proton[4].
Predictive 1 H NMR Spectral Analysis
The 1 H NMR spectrum in deuterated chloroform (CDCl 3 ) is dictated by the additive shielding and deshielding effects of the three substituents on the base benzene ring ( δ 7.27 ppm)[2].
H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J ) | Assignment Rationale |
| H2 | 6.84 | Doublet (d) | 4JHH ≈ 2.5 Hz | Located between the -NH 2 and -CF 3 groups. Strongly shielded by the ortho -NH 2 group. Couples only with the meta proton (H6). |
| H5 | 7.34 | Doublet (d) | 3JHH ≈ 8.0 Hz | Most downfield aromatic proton. Deshielded by the meta -CF 3 and ortho alkyne. Couples with the ortho proton (H6). |
| H6 | 6.86 | Doublet of doublets (dd) | 3JHH ≈ 8.0 Hz, 4JHH ≈ 2.5 Hz | Shielded by the ortho -NH 2 group. Couples with both H5 (ortho) and H2 (meta). |
| -C≡CH | ~3.20 | Singlet (s) | - | Terminal alkyne proton; falls in the characteristic diamagnetic shielding cone region[4]. |
| -NH 2 | ~4.00 | Broad singlet (br s) | - | Exchangeable protons; broadens due to quadrupolar relaxation of 14 N and solvent exchange[5]. |
Note: H2 and H6 possess very similar chemical shifts (~6.84–6.86 ppm) and may appear as a complex overlapping multiplet on lower-field instruments (<400 MHz), but will resolve cleanly on high-field spectrometers.
Predictive 13 C NMR Spectral Analysis & 19 F Spin-Spin Coupling
The 13 C NMR spectrum is highly diagnostic for this compound due to the presence of the -CF 3 group, which introduces heteronuclear spin-spin coupling ( JCF )[3]. The base shift for benzene is 128.5 ppm.
C NMR Chemical Shifts and JCF Couplings
| Carbon | Predicted Shift ( δ , ppm) | Multiplicity | C-F Coupling ( JCF ) | Assignment Rationale |
| C1 (-NH 2 ) | 145.3 | Singlet (s) | - | Strongly deshielded by the directly attached electronegative nitrogen[2]. |
| C3 (-CF 3 ) | 136.2 | Quartet (q) | 2JCF ≈ 32 Hz | Deshielded by the -CF 3 group; split into a quartet by the three adjacent fluorine atoms. |
| C5 (Ar-H) | 134.0 | Singlet (s) | - | Unsubstituted carbon; relatively unaffected by strong resonance shielding. |
| -CF 3 | ~124.0 | Quartet (q) | 1JCF ≈ 272 Hz | The trifluoromethyl carbon itself; exhibits massive one-bond heteronuclear coupling[3]. |
| C6 (Ar-H) | 117.4 | Singlet (s) | - | Strongly shielded by the ortho -NH 2 group (+R effect). |
| C2 (Ar-H) | 110.8 | Quartet (q) | 3JCF ≈ 4–5 Hz | Shielded by ortho -NH 2 ; split into a fine quartet by the ortho -CF 3 group[4]. |
| C4 (-C≡CH) | 109.1 | Quartet (q) | 3JCF ≈ 4–5 Hz | Shielded by para -NH 2 ; also split into a fine quartet by the ortho -CF 3 group. |
| -C≡C- (int) | ~82.0 | Singlet (s) | - | Internal sp-hybridized alkyne carbon[2]. |
| -C≡CH (term) | ~79.0 | Singlet (s) | - | Terminal sp-hybridized alkyne carbon[2]. |
Standardized Experimental Protocol for NMR Acquisition
To ensure the trustworthiness and reproducibility of the spectral data, the following self-validating protocol must be strictly adhered to during sample preparation and acquisition.
Step-by-Step Methodology
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Sample Preparation: In a clean laboratory environment, weigh out 10–25 mg of 4-ethynyl-3-(trifluoromethyl)aniline for 1 H NMR, or 30–50 mg if 13 C NMR is required[6].
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Solvent Addition: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[7]. Ensure complete dissolution to prevent particulate-induced line broadening[8].
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Tube Loading: Transfer the homogeneous solution into a high-quality 5 mm NMR tube. The solution height must be exactly 40–50 mm to ensure the sample is properly centered within the probe's receiver coils[9].
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Degassing (Optional but Recommended): To achieve maximum resolution (especially for fine 4JHH couplings), degas the sample using a gentle N 2 flush or three cycles of the Freeze-Pump-Thaw technique to remove paramagnetic dissolved oxygen[7].
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Tuning and Locking: Insert the sample into the spectrometer. Establish a 2 H lock on the CDCl 3 solvent signal to stabilize the magnetic field, followed by automated or manual shimming (Z1-Z4 gradients) to optimize field homogeneity[8].
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Acquisition Parameters:
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1 H NMR: Set the number of scans (ns) to 16, with a relaxation delay (d1) of 1.0 second.
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13 C NMR: Set the number of scans to ≥ 512 to achieve a sufficient signal-to-noise ratio for quaternary carbons. Ensure broadband 1 H decoupling (e.g., WALTZ-16) is active[10].
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Data Processing: Apply a Fourier Transform (FT). Perform zero-order and first-order phase corrections. Calibrate the chemical shift scale by setting the TMS singlet to 0.00 ppm or the residual CHCl 3 peak to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C)[9].
Workflow Visualization
Workflow for NMR sample preparation, acquisition, and structural validation.
Sources
- 1. nextsds.com [nextsds.com]
- 2. Book Review: Structure Determination of Organic Compounds - E. Pretsch, P. Buehlmann [organic-chemistry.org]
- 3. bionmr.unl.edu [bionmr.unl.edu]
- 4. chemistry.com.pk [chemistry.com.pk]
- 5. wiley.com [wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. nmr.nd.edu [nmr.nd.edu]
